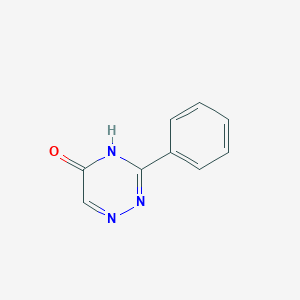

3-Phenyl-1,2,4-triazinone

説明

特性

CAS番号 |

54673-30-2 |

|---|---|

分子式 |

C9H7N3O |

分子量 |

173.17 g/mol |

IUPAC名 |

3-phenyl-4H-1,2,4-triazin-5-one |

InChI |

InChI=1S/C9H7N3O/c13-8-6-10-12-9(11-8)7-4-2-1-3-5-7/h1-6H,(H,11,12,13) |

InChIキー |

OMHQCQBFPNKRSB-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=NN=CC(=O)N2 |

製品の起源 |

United States |

準備方法

General Synthetic Approaches

The synthesis of 3-Phenyl-1,2,4-triazinone typically involves cyclization reactions of appropriate hydrazine derivatives with carbonyl-containing compounds under acidic or reflux conditions. The key step is the formation of the 1,2,4-triazinone ring system, often achieved through condensation and cyclization reactions.

Hydrazine and Carbonyl Compound Condensation

One common method involves the reaction of phenyl hydrazine with substituted acetophenones or α-amino acid esters, followed by cyclization to yield the triazinone core. For example, refluxing phenyl hydrazine with substituted acetophenone in the presence of glacial acetic acid for 5-6 hours produces substituted phenyl hydrazines, which are then transformed into triazinone derivatives through further reactions with azlactones or amino acid hydrazides under reflux in glacial acetic acid for 8-10 hours.

Use of Azlactones and Amino Acid Hydrazides

A refined method involves the reaction of azlactones with amino acid hydrazides in the presence of sodium acetate and glacial acetic acid. This method affords 3-phenyl-1,2,4-triazinone derivatives after refluxing for several hours, followed by isolation and recrystallization. This approach is notable for its ability to introduce various substituents on the triazinone ring, enhancing biological activity.

One-Pot Synthesis Using 2-Oxoalkanoic Acids

A more direct approach involves the "one-pot" reaction of aminoguanidine derivatives with 2-oxoalkanoic acids or their esters in glacial acetic acid under reflux. This method significantly shortens reaction times (from 50-90 hours to about 22-26 hours) and yields 3-substituted 1,2,4-triazinones efficiently. The mechanism involves intermediate condensation products leading to cyclization and ring closure.

Cyclization Catalyzed by p-Toluenesulfonic Acid in Polyethylene Glycol

An eco-friendly and mild condition method reported for the synthesis of 1,2,4-triazoles (closely related to triazinones) uses p-Toluenesulfonic acid as a catalyst in polyethylene glycol solvent. This method provides excellent yields (~92%) and functional group tolerance, suggesting potential adaptation for 3-phenyl-1,2,4-triazinone synthesis under mild conditions.

Detailed Reaction Conditions and Yields

Mechanistic Insights

- The condensation of hydrazine derivatives with carbonyl compounds leads to hydrazone intermediates.

- Cyclization occurs via nucleophilic attack and elimination steps forming the 1,2,4-triazinone ring.

- In one-pot methods, initial formation of condensation intermediates is followed by intramolecular cyclization facilitated by acidic conditions.

- Catalytic methods using p-Toluenesulfonic acid promote ring closure efficiently under mild conditions.

Summary of Research Findings

- The use of glacial acetic acid as both solvent and catalyst is prevalent, offering good yields and manageable reaction times.

- Ester derivatives of 2-oxoalkanoic acids accelerate the reaction, reducing synthesis time from days to hours.

- Methods allow for structural diversity by varying the substituents on the phenyl ring and other positions on the triazinone core.

- Eco-friendly solvents and catalysts are emerging, improving sustainability of synthesis.

- The synthesized compounds exhibit promising biological activities, which motivates continued optimization of preparation methods.

化学反応の分析

Types of Reactions

3-Phenyl-1,2,4-triazinone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the triazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenyltriazine oxides, while reduction can produce phenyltriazine amines .

科学的研究の応用

3-Phenyl-1,2,4-triazinone and its derivatives have a wide range of applications, particularly in medicinal chemistry and agriculture, due to their diverse biological activities . They have demonstrated anticonvulsant, anticancer, antiprotozoal, antiviral, antimalarial, antibacterial, and antifungal effects . In agriculture, these compounds have been used as insecticides, herbicides, and plant growth regulators to enhance crop yield .

Applications in Medicinal Chemistry

1,2,4-Triazinone derivatives show promise as analgesic and anticancer agents . Annelated triazinones have exhibited antimigratory properties in human cervical carcinoma cells, suggesting antimetastatic potentials . 3-phenyl-8-(4-chlorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazin-4(6H)-one is a selective molecule that has been proven to be non-toxic in vitro and slightly toxic in vivo . Their lipophilicity allows them to easily cross cell membranes, including the blood–brain barrier, which is optimal for pharmacokinetic properties .

1,2,4-Triazinones have been explored for treating cholecystokinin (CCK) related disorders such as obesity . CCK is a polypeptide hormone that regulates appetite, gastrointestinal disorders, insulin secretion, and central nervous system disorders .

Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones can be used in nucleophile-induced rearrangement of pyrrolooxadiazines .

Antimicrobial Applications

1,2,4-Triazoles display antibacterial qualities . Quinolone-triazole hybrids have been synthesized and evaluated for their antibacterial, DNA gyrase, and topoisomerase IV inhibitory activities . Certain compounds displayed antibacterial activity against S. aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter haemolyticus . Some derivatives with a trifluoromethyl group at the phenyl ring exhibited a broad bioactive spectrum against bacterial strains . 1,2,4-Triazole-pyrimidine hybrids have displayed activity against S. aureus and E. coli, and were found to be more effective than antibiotics against MRSA strains . Coumarin-based 1,2,4-triazoles were tested for in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, and antifungal activity against C. albicans, Saccharomyces cerevisiae, and A. fumigatus .

Table of Antimicrobial Activities of Triazole Derivatives

| Compound Type | Activity |

|---|---|

| Quinolone-triazole hybrids | Antibacterial, DNA gyrase, and topoisomerase IV inhibitory activities against various bacteria |

| 1,2,4-Triazole-pyrimidine hybrids | Excellent activity against S. aureus and E. coli, more effective than antibiotics against MRSA strains |

| Coumarin-based 1,2,4-triazoles | In vitro antibacterial activity against Gram-positive and Gram-negative bacteria, antifungal activity against various fungi |

作用機序

The mechanism of action of 3-Phenyl-1,2,4-triazinone involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For instance, its antiviral activity is attributed to its ability to interfere with viral replication processes . The exact molecular targets and pathways can vary depending on the specific derivative and application.

類似化合物との比較

Structural Analogs within the 1,2,4-Triazinone Family

N-Phenyl-1,2,4-triazinone (Compound 9)

- Structure: Features a phenyl group attached directly to the triazinone nitrogen.

- Synthesis : Prepared via cyclocondensation of oxazolone with phenyl hydrazine in glacial acetic acid .

- Biological Activity : Exhibits potent cytotoxicity against the HepG2 liver cancer cell line (IC₅₀ = 1.38 µM), outperforming analogs like N-pyridoyl and N-phenylthiazole derivatives .

N-Pyridoyl-1,2,4-triazinone (Compound 10)

- Structure : Substituted with a pyridine-carbonyl group.

- Synthesis : Derived from condensation with isonicotinic acid hydrazide .

- Biological Activity : Moderate cytotoxic activity (IC₅₀ = 2.52 µM), suggesting that bulky electron-withdrawing groups may reduce potency compared to phenyl .

N-Phenylthiazole-1,2,4-triazinone (Compound 11)

- Structure: Incorporates a thiazole ring fused to the triazinone core.

- Synthesis : Synthesized via reaction with 2-hydrazinyl-4-phenylthiazole .

- Biological Activity : Lower cytotoxicity (IC₅₀ = 3.21 µM), indicating that extended heterocyclic systems may hinder cell penetration or target binding .

3-Hydrazino-5-Phenyl-1,2,4-Triazine

- Structure: Contains a hydrazino group at the 3-position and phenyl at the 5-position.

- Relevance: The hydrazino group enhances reactivity, enabling further derivatization (e.g., cyclization to form fused heterocycles) .

Comparison with Related Heterocycles

3-Phenyl-1,2,4-Oxadiazole Derivatives

- Core Structure: Replaces the triazinone’s nitrogen-rich ring with an oxadiazole (two nitrogen atoms, one oxygen).

- Activity : Demonstrates anti-allodynic effects via σ1/σ2 receptor modulation, highlighting how core heterocycle identity directs therapeutic application .

- Structural Advantage: The oxadiazole’s electron-deficient nature improves metabolic stability compared to triazinones .

Fluorine-Substituted 1,2,4-Triazinones

- Structure : Fluorine atoms introduced at strategic positions.

- Activity : Exhibits anti-HIV-1 activity, underscoring the role of halogenation in enhancing antiviral potency .

Key Data Table: Cytotoxic Activity of Selected Triazinone Derivatives

Structure-Activity Relationships (SAR)

Substituent Effects :

- Phenyl Groups : Enhance cytotoxicity (e.g., compound 9 vs. 10–11) due to hydrophobic interactions with cellular targets .

- Electron-Withdrawing Groups : Pyridoyl substituents reduce potency, possibly by altering electron density or steric accessibility .

Core Heterocycle: Triazinones favor anticancer activity, while oxadiazoles are better suited for CNS-related targets .

Halogenation : Fluorine substitution shifts activity toward antiviral applications .

生物活性

Introduction

3-Phenyl-1,2,4-triazinone is a member of the triazinone family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic applications across various fields, including oncology, neurology, and infectious diseases. This article discusses the biological activity of 3-Phenyl-1,2,4-triazinone, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of 3-Phenyl-1,2,4-triazinone typically involves the reaction of phenylhydrazine with appropriate carbonyl compounds under acidic or basic conditions. Various methods have been reported for synthesizing triazinones, with modifications to enhance yield and purity.

Table 1: Common Synthetic Routes for 3-Phenyl-1,2,4-triazinone

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Condensation | Phenylhydrazine + Carbonyl | Acidic/Basic medium | 60-80 |

| Cyclization | Hydrazine + Isocyanate | Reflux | 50-70 |

| Microwave-assisted | Phenylhydrazine + Isocyanate | Microwave irradiation | 80-90 |

Anticancer Activity

Research indicates that 3-Phenyl-1,2,4-triazinone exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, a study found that triazinone derivatives promoted apoptosis through the activation of caspases and modulation of the NF-kB pathway.

Anticonvulsant Effects

The compound has also been investigated for its anticonvulsant properties. A study reported that certain derivatives of triazinones exhibited strong activity in reducing seizure frequency in animal models. The mechanism appears to involve modulation of neurotransmitter systems and ion channels.

Antimicrobial Activity

3-Phenyl-1,2,4-triazinone has shown promising antimicrobial activity against a range of pathogens. In particular, it has been effective against Gram-positive and Gram-negative bacteria as well as certain fungi. The mechanism is believed to involve disruption of microbial cell membranes.

Table 2: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Anticonvulsant | Modulation of neurotransmitters | |

| Antimicrobial | Disruption of cell membranes |

Case Study 1: Anticancer Efficacy

In a recent study involving breast cancer cell lines (MCF-7 and MDA-MB-231), 3-Phenyl-1,2,4-triazinone derivatives were shown to significantly inhibit cell proliferation and induce apoptosis. The study utilized MTT assays to quantify cytotoxicity and flow cytometry to assess apoptosis markers.

Case Study 2: Anticonvulsant Screening

A series of synthesized triazinone derivatives were evaluated for anticonvulsant activity using the maximal electroshock (MES) test in mice. Results indicated that several compounds exhibited a dose-dependent reduction in seizure activity compared to standard anticonvulsants.

Q & A

How can researchers optimize the synthesis of 3-Phenyl-1,2,4-triazinone derivatives for high yield and purity?

Methodological Answer:

The synthesis of 3-Phenyl-1,2,4-triazinone derivatives typically involves multi-step reactions, such as condensation followed by oxidative cyclization. For example, 2-hydrazinopyridine and benzaldehyde can be condensed under acidic conditions to form a hydrazone intermediate, which is then cyclized using iodine as an oxidizing agent . Key optimization steps include:

- Temperature control : Maintaining low temperatures (-35°C) during nucleophilic substitution reactions to minimize side products .

- Catalyst selection : Using DIPEA (diisopropylethylamine) as a base to enhance reaction efficiency in triazine ring formation .

- Purification techniques : Column chromatography or recrystallization to isolate pure products, as demonstrated in the synthesis of 5,6-diphenyl-1,2,4-triazine derivatives .

What methodologies are effective in analyzing the structural and electronic properties of 3-Phenyl-1,2,4-triazinone complexes?

Advanced Research Focus:

- X-ray crystallography : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement to determine bond lengths, angles, and crystal packing. For example, structural data for 1,2,4-triazole derivatives were resolved with SHELXL-97, achieving R-factors < 0.05 .

- DFT calculations : Computational studies can predict electronic properties (e.g., spin density distribution in radicals) and correlate structural features with magnetic behavior, as shown for benzotriazinyl radicals .

- Spectroscopic techniques : NMR (<sup>1</sup>H, <sup>13</sup>C) and IR spectroscopy validate functional groups, while mass spectrometry confirms molecular weight .

What characterization techniques are essential for confirming the structure of synthesized 3-Phenyl-1,2,4-triazinone compounds?

Basic Research Focus:

- Multi-spectral analysis :

- Single-crystal X-ray diffraction : Provides unambiguous confirmation of molecular geometry, as seen in the structural resolution of 3-phenyl-1H-1,2,4-triazol-5-amine .

How do structural modifications in the triazinone ring influence the anticancer activity of 3-Phenyl-1,2,4-triazinone derivatives?

Advanced Research Focus:

- Structure-activity relationship (SAR) studies :

- Substituent effects : Introducing electron-withdrawing groups (e.g., nitro or sulfonyl) enhances apoptosis-inducing activity in MCF-7 breast cancer cells by disrupting mitochondrial membrane potential .

- Heterocyclic fusion : Derivatives like triazolo[3,4-b][1,3,4]thiadiazoles show improved cytotoxicity due to increased π-stacking interactions with DNA .

- Mechanistic assays : Flow cytometry and caspase-3/7 activation assays quantify apoptosis, linking structural features to biological activity .

What are common intermediates in the synthesis of 3-Phenyl-1,2,4-triazinone-based heterocycles?

Basic Research Focus:

- Hydrazine derivatives : 2-Hydrazinopyridine and phenylhydrazine serve as precursors for condensation reactions .

- Triazine-thione intermediates : 5,6-Diphenyl-4H-[1,2,4]triazine-3-thione is a key intermediate for synthesizing hydrazone derivatives .

- Mannich bases : Used to construct tetrahydro-1,2,4-triazepine frameworks via reactions with aldehydes and sulfonyl hydrazides .

What experimental approaches resolve contradictions in reported biological activities of triazinone derivatives across studies?

Advanced Research Focus:

- Standardized assays : Use identical cell lines (e.g., MCF-7 vs. HepG2) and protocols (e.g., MTT assay) to minimize variability .

- Dose-response analysis : Compare IC50 values under consistent conditions; for example, triazinone derivatives exhibit IC50 values ranging from 8–50 μM depending on substituents .

- Meta-analysis : Cross-reference crystallographic data (e.g., bond angles in triazinone rings) with biological results to identify structural determinants of activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。